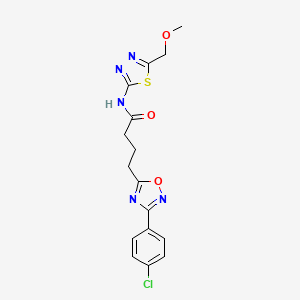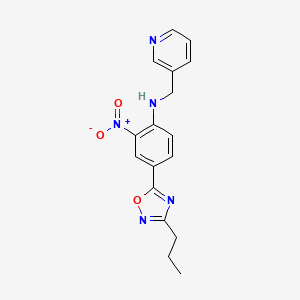
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It is commonly referred to as DMAPA or Deschloroketamine. The compound has gained significant attention from researchers due to its potential therapeutic applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of DMAPA is not fully understood. However, it is believed to work by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors play a crucial role in the transmission of pain signals, and blocking these receptors can result in pain relief. Additionally, DMAPA has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
DMAPA has been found to produce a range of biochemical and physiological effects. It has been found to exhibit anesthetic and analgesic properties, resulting in pain relief. Additionally, DMAPA has been found to have antidepressant and anxiolytic effects, resulting in improvements in mood and anxiety levels. However, it should be noted that the exact biochemical and physiological effects of DMAPA are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAPA in lab experiments is its potential therapeutic applications in the field of medicine. Additionally, DMAPA has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using DMAPA in lab experiments is the lack of understanding of its exact mechanism of action and potential side effects. Further research is needed to fully understand the advantages and limitations of using DMAPA in lab experiments.
Direcciones Futuras
There are several future directions for research on DMAPA. One area of research is the potential therapeutic applications of DMAPA in the field of medicine. Further studies are needed to fully understand the potential benefits and risks of using DMAPA in the treatment of pain, mood disorders, and anxiety. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential side effects. Finally, future research should focus on developing new synthesis methods for DMAPA that are more efficient and cost-effective.
Métodos De Síntesis
DMAPA can be synthesized through a multistep process that involves the reaction of piperidine with 2-phenylacetyl chloride in the presence of a base. This reaction results in the formation of 1-(2-phenylacetyl)piperidine. The next step involves the reaction of 1-(2-phenylacetyl)piperidine with 3,5-dimethylbenzoyl chloride in the presence of a base to form DMAPA.
Aplicaciones Científicas De Investigación
DMAPA has been studied for its potential therapeutic applications in the field of medicine. It has been found to exhibit anesthetic and analgesic properties, making it a potential candidate for use in pain management. Additionally, DMAPA has been found to have antidepressant and anxiolytic effects, making it a potential candidate for use in the treatment of mood disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16-12-17(2)14-20(13-16)23-22(26)19-8-10-24(11-9-19)21(25)15-18-6-4-3-5-7-18/h3-7,12-14,19H,8-11,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMOBLILQVEOLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)





![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7697915.png)